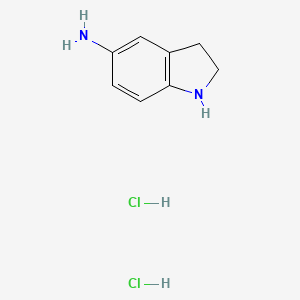

5-Aminoindoline dihydrochloride

Vue d'ensemble

Description

5-Aminoindoline dihydrochloride is a unique chemical compound with the empirical formula C8H12Cl2N2 and a molecular weight of 207.10 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.Cl.Nc1ccc2NCCc2c1 . The InChI key for this compound is VSZOMPGFSSVFJL-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Photoredox Catalysis in Chemical Synthesis

A study by Paul Kohls et al. (2012) demonstrated the use of photoredox catalysis in the coupling of N-aryltetrahydroisoquinoline and Michael acceptors. This process, facilitated by visible light irradiation, leads to the formation of 5,6-dihydroindolo[2,1-a]tetrahydroisoquinolines, highlighting the utility of related indoline compounds in synthesizing potential immunosuppressive agents (Kohls, Jadhav, Pandey, & Reiser, 2012).

Development of Anticancer Agents

Research into the synthesis of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline has shown the formation of compounds with potential applications in antihypertension drug development. This study by L. Peyrot et al. (2001) indicates the versatility of aminoindoline derivatives in generating pharmacologically relevant molecules (Peyrot, Elkhatib, Vignalou, Metz, Elomar, & Delalu, 2001).

Exploration of Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, which includes the synthesis of compounds from primary amines, revealed the potential of indoline derivatives in contributing to antimicrobial drug discovery. This research, conducted by H. Bektaş et al. (2007), underscores the role of indoline derivatives in creating molecules with good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antifouling Applications

The elucidation of the structure of poly(dopamine) by Daniel R. Dreyer et al. (2012) presents an example of how derivatives of indoline, such as 5,6-dihydroxyindoline, play a crucial role in the development of antifouling agents. This research offers insights into the supramolecular structure of poly(dopamine), a material of significant interest for its broad utility, including antifouling applications (Dreyer, Miller, Freeman, Paul, & Bielawski, 2012).

Inhibitor of Poly(ADP-Ribose) Polymerases

The study of 5-Aminoisoquinolin-1-one (5-AIQ) as a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs) by M. Threadgill (2015) highlights the therapeutic potential of indoline derivatives in mitigating damage following ischemic tissue reperfusion and in treating various inflammatory conditions. This research underscores the diverse medical applications of indoline derivatives, extending beyond their chemical synthesis utility (Threadgill, 2015).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it has acute toxicity if ingested . The safety information includes the GHS06 pictogram, the signal word “Danger”, and the hazard statement H301 . Precautionary statements include P301 + P310 . It is also classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n-aminoindoline derivatives, have been shown to inhibit 5-lipoxygenase . 5-Lipoxygenase is an enzyme that plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators .

Mode of Action

Based on the known action of similar compounds, it may act as an inhibitor of the 5-lipoxygenase enzyme . This inhibition could potentially lead to a decrease in the production of leukotrienes, thereby reducing inflammation.

Biochemical Pathways

Given its potential role as a 5-lipoxygenase inhibitor, it may impact the arachidonic acid metabolism pathway . This pathway is responsible for the production of various eicosanoids, including leukotrienes, which are involved in inflammatory responses.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-7-1-2-8-6(5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZOMPGFSSVFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647365 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2759-14-0 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

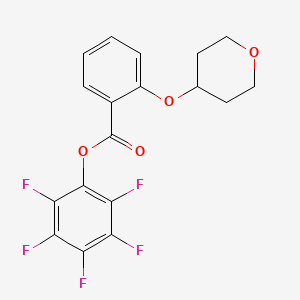

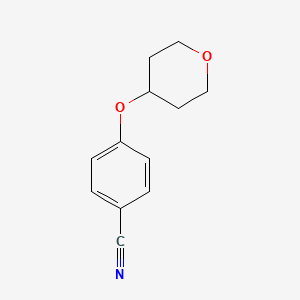

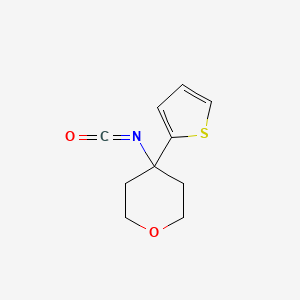

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

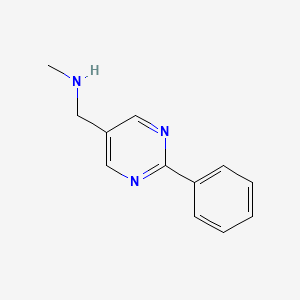

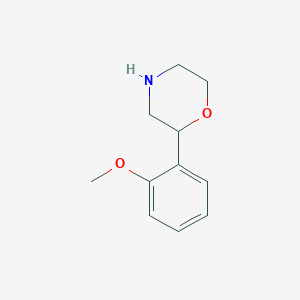

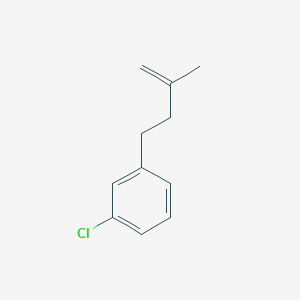

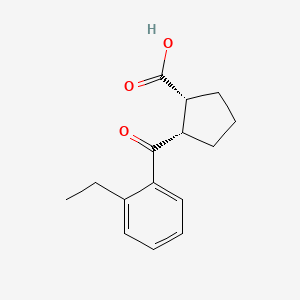

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)

![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1614130.png)

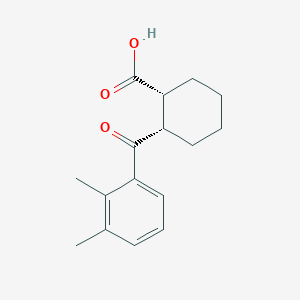

![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)

![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)

![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)